1-(1,3-benzodioxol-5-yl)-N-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)methanamine
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Overview
Description
N-(1,3-BENZODIOXOL-5-YLMETHYL)(1,2,3,4-TETRAHYDRO-1-ISOQUINOLINYL)METHANAMINE is a complex organic compound characterized by the presence of a benzodioxole group and a tetrahydroisoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-BENZODIOXOL-5-YLMETHYL)(1,2,3,4-TETRAHYDRO-1-ISOQUINOLINYL)METHANAMINE typically involves the following steps:
Formation of the Benzodioxole Group: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of Tetrahydroisoquinoline: This involves the reduction of isoquinoline using hydrogenation techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-BENZODIOXOL-5-YLMETHYL)(1,2,3,4-TETRAHYDRO-1-ISOQUINOLINYL)METHANAMINE undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield various hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are commonly employed.
Major Products
The major products formed from these reactions include quinones, hydrogenated derivatives, and various substituted analogs depending on the specific reagents and conditions used.
Scientific Research Applications
N-(1,3-BENZODIOXOL-5-YLMETHYL)(1,2,3,4-TETRAHYDRO-1-ISOQUINOLINYL)METHANAMINE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic effects, including anticancer and neuroprotective properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in research to understand its interaction with various biological targets and pathways.
Mechanism of Action
The mechanism of action of N-(1,3-BENZODIOXOL-5-YLMETHYL)(1,2,3,4-TETRAHYDRO-1-ISOQUINOLINYL)METHANAMINE involves its interaction with specific molecular targets such as enzymes and receptors. The benzodioxole group is known to interact with oxidative enzymes, while the tetrahydroisoquinoline moiety can modulate neurotransmitter pathways .
Comparison with Similar Compounds
Similar Compounds
N-(1,3-BENZODIOXOL-5-YLMETHYL)-N-METHYLAMINE: This compound shares the benzodioxole group but differs in the amine structure.
1,3-BENZODIOXOL-5-YLMETHYLAMINE: Similar in structure but lacks the tetrahydroisoquinoline moiety.
Uniqueness
N-(1,3-BENZODIOXOL-5-YLMETHYL)(1,2,3,4-TETRAHYDRO-1-ISOQUINOLINYL)METHANAMINE is unique due to the combination of the benzodioxole and tetrahydroisoquinoline groups, which confer distinct chemical and biological properties not found in the similar compounds listed above.
Properties
Molecular Formula |
C18H20N2O2 |
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Molecular Weight |
296.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-(1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine |
InChI |
InChI=1S/C18H20N2O2/c1-2-4-15-14(3-1)7-8-20-16(15)11-19-10-13-5-6-17-18(9-13)22-12-21-17/h1-6,9,16,19-20H,7-8,10-12H2 |
InChI Key |
OPWCYXCZIJRRLS-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)CNCC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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